molecular formula C11H12N2 B11916975 4-Amino-5,8-dimethylquinoline CAS No. 948292-74-8

4-Amino-5,8-dimethylquinoline

Cat. No.: B11916975
CAS No.: 948292-74-8
M. Wt: 172.23 g/mol
InChI Key: UMDZTIYWZSHDGB-UHFFFAOYSA-N
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Description

4-Amino-5,8-dimethylquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H12N2. It is a derivative of quinoline, characterized by the presence of amino and methyl groups at specific positions on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,8-dimethylquinoline typically involves the Skraup synthesis, a classical method for preparing quinoline derivatives. This method includes the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction conditions often require elevated temperatures and acidic environments to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-Amino-5,8-dimethylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens. The compound’s structure allows it to bind to active sites of enzymes or receptors, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Amino-5,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 5 and 8, along with the amino group at position 4, make it a versatile compound for various synthetic and research applications .

Properties

CAS No.

948292-74-8

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5,8-dimethylquinolin-4-amine

InChI

InChI=1S/C11H12N2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-6H,1-2H3,(H2,12,13)

InChI Key

UMDZTIYWZSHDGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)C)N

Origin of Product

United States

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